molecular formula C20H23ClN2O3 B11519521 N-(4-chlorobenzyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

N-(4-chlorobenzyl)-N'-[4-(pentyloxy)phenyl]ethanediamide

Cat. No.: B11519521
M. Wt: 374.9 g/mol
InChI Key: ABCNPKYMKOBWTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is an organic compound with a complex structure that includes both chlorophenyl and pentyloxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE typically involves a multi-step process. One common method includes the reaction of 4-chlorobenzylamine with 4-pentyloxybenzoyl chloride under basic conditions to form the desired ethanediamide. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-Chlorophenyl)(phenyl)methyl]formamide
  • N- (4-CHLOROPHENYL)-4-METHOXYBENZAMIDE
  • N- (4-CHLOROPHENYL)-4-(METHYL((4-METHYLPHENYL)SULFONYL)AMINO)BUTANAMIDE

Uniqueness

N’-[(4-CHLOROPHENYL)METHYL]-N-[4-(PENTYLOXY)PHENYL]ETHANEDIAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-(4-pentoxyphenyl)oxamide

InChI

InChI=1S/C20H23ClN2O3/c1-2-3-4-13-26-18-11-9-17(10-12-18)23-20(25)19(24)22-14-15-5-7-16(21)8-6-15/h5-12H,2-4,13-14H2,1H3,(H,22,24)(H,23,25)

InChI Key

ABCNPKYMKOBWTG-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.